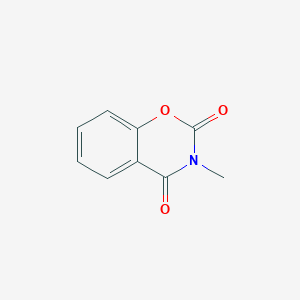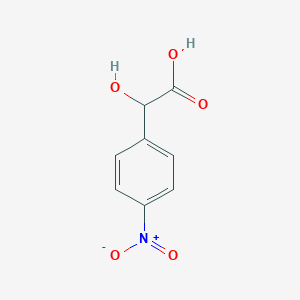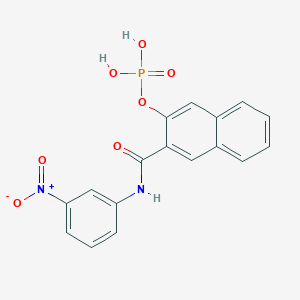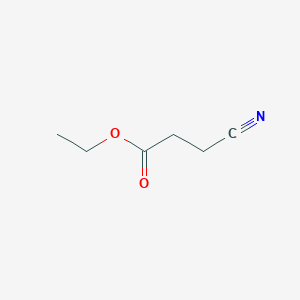
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
Übersicht
Beschreibung
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol This compound is characterized by the presence of two piperidine groups attached to a benzene ring substituted with two hydroxyl groups
Wissenschaftliche Forschungsanwendungen
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Safety and Hazards
When handling 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by “2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol” are currently unknown. Given its structure and the presence of two bromine atoms in the central benzene ring, it may influence the energy of the highest occupied molecular orbital (HOMO), which is involved in the reduction process .
Pharmacokinetics
Its physical state is solid, with a predicted melting point of 184.38° C and a boiling point of 463.5° C at 760 mmHg . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
As a biochemical for proteomics research , it may have potential applications in various biological studies.
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors could potentially affect its action and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is typically synthesized through a Mannich reaction, which involves the condensation of hydroquinone, formaldehyde, and piperidine. The reaction conditions generally include:
Hydroquinone: Acts as the phenolic substrate.
Formaldehyde: Serves as the carbonyl compound.
Piperidine: Functions as the amine component.
The reaction is carried out under acidic conditions to facilitate the formation of the Mannich base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains the cornerstone for its synthesis. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine groups.
Substitution: The piperidine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various amines or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol can be compared with other similar compounds, such as:
2,3-Dimethyl-5,6-bis(piperidin-1-ylmethyl)benzene-1,4-diol: Similar structure but with additional methyl groups.
2,5-Bis(morpholin-4-ylmethyl)benzene-1,4-diol: Similar structure but with morpholine groups instead of piperidine.
Eigenschaften
IUPAC Name |
2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSODXNPVIELMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279682 | |
| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-68-0 | |
| Record name | NSC13714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


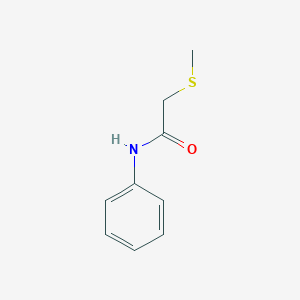


![Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1)](/img/structure/B167575.png)

